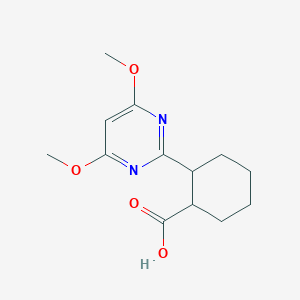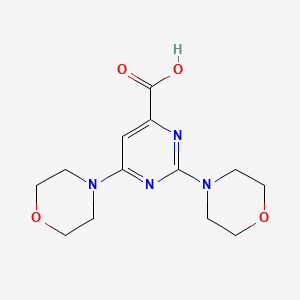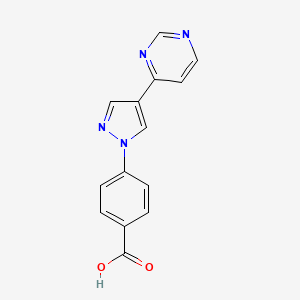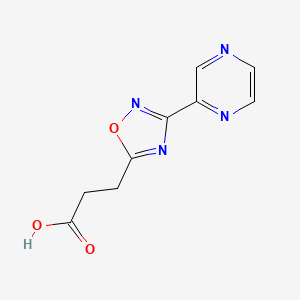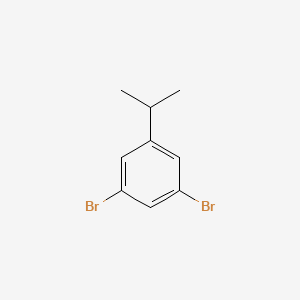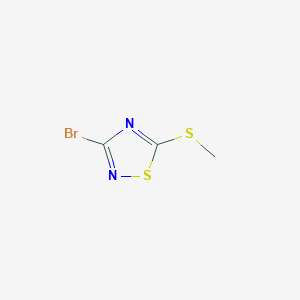
(R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The first paper describes a practical synthesis of a pharmaceutical intermediate, which involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide. This process also includes a selective monodechlorination step to obtain the desired nicotinic acid derivative . Although this synthesis is for a different compound, the techniques used, such as palladium-catalyzed reactions and regioselective chlorination, could potentially be applied to the synthesis of "(R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride".
Molecular Structure Analysis
The second paper discusses the synthesis of a compound with a fluorobenzyl group, similar to the one in the compound of interest. The structure of the synthesized compound was confirmed using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (^1H NMR), and electrospray ionization mass spectrometry (ESI-MS) . These techniques are crucial for determining the molecular structure and could be used to analyze "(R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride".
Chemical Reactions Analysis
Neither of the provided papers directly addresses the chemical reactions of "(R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride". However, the synthesis methods and structural analyses mentioned in the papers suggest that the compound could undergo reactions typical of carboxylic acids, such as esterification or amide formation, and reactions typical of benzyl halides, like nucleophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride" are not discussed in the provided papers. However, based on the structural similarities with the compounds in the papers, it can be inferred that the compound would exhibit properties characteristic of pyrrolidine derivatives and fluorobenzyl compounds. This includes potential solubility in polar solvents, reactivity of the carboxylic acid group, and the influence of the fluorine atom on the aromatic ring's electronic properties .
Applications De Recherche Scientifique
Molecular Interaction with Metals
A review by Lewandowski et al. (2005) delves into the impact of metals on the electronic systems of biologically significant molecules, including various carboxylic acids. This study emphasizes the importance of understanding how metals interact with ligands like (R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride to predict properties such as reactivity and complex compound stability, which is crucial for designing molecules with specific biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).
Role in Organic Synthesis
Ivin (1998) reviews applications of olefin metathesis in organic synthesis, highlighting the synthesis of bioactive compounds where the structural motif of pyrrolidine rings, similar to that found in (R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, plays a key role. This method's versatility in forming complex structures underscores the compound's potential as a scaffold for synthesizing natural products and biologically active compounds (Ivin, 1998).
Environmental and Fluorinated Alternatives
Wang et al. (2013) examine fluorinated substances as alternatives to harmful environmental pollutants. This research is pertinent to understanding the environmental impact and potential of fluorinated compounds like (R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in creating safer and more sustainable chemical processes (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Pyrrolidine in Drug Discovery
Petri et al. (2021) review the application of the pyrrolidine ring in drug discovery, highlighting its utility in developing compounds for treating human diseases. The unique properties of pyrrolidine, including those shared by (R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, make it a valuable component in medicinal chemistry for exploring pharmacophore space and enhancing drug stereochemistry (Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Propriétés
IUPAC Name |
(2R)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAOHJJHEPEUGP-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375942 |
Source


|
| Record name | 2-[(3-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049740-20-6 |
Source


|
| Record name | 2-[(3-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

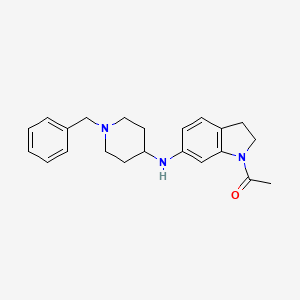

![7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid](/img/structure/B1302831.png)
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)
